molecular formula C14H24N2O4 B13511328 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid CAS No. 1049677-42-0

2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B13511328
CAS No.: 1049677-42-0
M. Wt: 284.35 g/mol
InChI Key: NVEMTTUHZVHPAP-UHFFFAOYSA-N
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Description

2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

    Formation of the Pyrazine Ring: The pyrazine ring is then formed by reacting the pyridine derivative with appropriate reagents.

    Boc Protection: The final step involves the protection of the nitrogen atoms with a Boc (tert-butoxycarbonyl) group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-a]pyrazine
  • 2H-Pyrido[1,2-a]pyrazine-7-carboxylic acid, octahydro-1-oxo-, Methyl ester

Comparison

Compared to similar compounds, 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific structural features and the presence of the Boc protecting group

Properties

CAS No.

1049677-42-0

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-6-15-8-10(12(17)18)4-5-11(15)9-16/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

NVEMTTUHZVHPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)C(=O)O

Origin of Product

United States

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